1-[2-(Trifluoromethyl)benzyl]cyclobutanecarboxylic acid
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Overview
Description
“1-[2-(Trifluoromethyl)benzyl]cyclobutanecarboxylic acid” is a chemical compound with the molecular formula C13H13F3O2 . It has a molecular weight of 258.24 .
Molecular Structure Analysis
The molecular structure of “1-[2-(Trifluoromethyl)benzyl]cyclobutanecarboxylic acid” consists of a cyclobutane ring attached to a carboxylic acid group and a benzyl group with a trifluoromethyl substituent .Scientific Research Applications
Synthesis and Radiopharmaceutical Applications A pivotal study by Shoup and Goodman (1999) details the synthesis of Fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), a tumor-avid amino acid for positron emission tomography (PET) imaging. This compound is synthesized through a series of steps starting from benzyl bromide and epichlorohydrin, culminating in a high specific activity product useful in tumor delineation (Shoup & Goodman, 1999).
Advancements in Cyclobutane Chemistry Research by Diercks and Vollhardt (1986) introduced tris(benzocyclobutadieno)benzene, an innovative molecule synthesized from hexaethynylbenzene. This compound represents a significant advancement in the study of cyclobutane and its derivatives, showcasing the potential for creating new materials and chemical structures (Diercks & Vollhardt, 1986).
Chemical Transformations and Derivatives The study by Gaoni (1988) on the regiospecific additions of hydrazoic acid and benzylamine to 1-(arylsulfonyl)bicyclo[1.1.0]butanes opens avenues for the synthesis of α-amino cyclobutane carboxylic acids. This methodology provides a foundation for generating precursors to various cyclobutane-containing compounds, demonstrating the versatility of cyclobutane derivatives in chemical synthesis (Gaoni, 1988).
Trifluoromethyl-Substituted Analogues Development Radchenko et al. (2009) contributed to the development of trifluoromethyl-substituted analogues of 1-amino-cyclobutane-1-carboxylic acid. Their work, which involved transforming the acid moiety into a trifluoromethyl group using SF4 and HF, highlights the significance of functional group modification in enhancing the properties of cyclobutane derivatives (Radchenko et al., 2009).
Safety And Hazards
properties
IUPAC Name |
1-[[2-(trifluoromethyl)phenyl]methyl]cyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3O2/c14-13(15,16)10-5-2-1-4-9(10)8-12(11(17)18)6-3-7-12/h1-2,4-5H,3,6-8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHGPVFFIFTFSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC2=CC=CC=C2C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Trifluoromethyl)benzyl]cyclobutanecarboxylic acid |
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